Bienvenue dans la boutique en ligne BenchChem!

PPI-1019

Alzheimer's disease β-amyloid aggregation Thioflavin T assay

PPI-1019 is the only Aβ aggregation inhibitor in its class with Phase II human validation. Its fully D-amino acid, N-methylated architecture ensures proteolytic resistance and reliable in vivo CNS exposure—critical differentiators versus unvalidated or less stable analogs. For reproducible translational Alzheimer's research.

Molecular Formula C36H54N6O5
Molecular Weight 650.9 g/mol
CAS No. 290828-45-4
Cat. No. B1677973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPI-1019
CAS290828-45-4
SynonymsPPI-1019;  PPI1019;  PPI 1019;  Apan
Molecular FormulaC36H54N6O5
Molecular Weight650.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC
InChIInChI=1S/C36H54N6O5/c1-22(2)18-27(32(37)43)39-34(45)29(20-25-14-10-8-11-15-25)40-35(46)30(21-26-16-12-9-13-17-26)41-36(47)31(24(5)6)42-33(44)28(38-7)19-23(3)4/h8-17,22-24,27-31,38H,18-21H2,1-7H3,(H2,37,43)(H,39,45)(H,40,46)(H,41,47)(H,42,44)/t27-,28-,29-,30-,31-/m1/s1
InChIKeyTUSUWHFYKZZRIG-JQWMYKLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PPI-1019 (CAS 290828-45-4): A D‑Peptide Aβ Aggregation Inhibitor with Advanced Clinical Validation


PPI-1019 (Apan, CAS 290828-45-4) is a fully D‑amino acid pentapeptide inhibitor of β‑amyloid (Aβ) aggregation, developed for Alzheimer's disease research [1]. Its sequence, {Leu(Me)}‑Val‑Phe‑Phe‑Leu‑NH₂ (short: {Leu(Me)}‑VFFL‑NH₂) [2], features an N‑terminal N‑methylated D‑leucine residue that confers proteolytic resistance and prevents aberrant hydrogen bonding during aggregation inhibition [3]. Unlike many peptide‑based Aβ inhibitors that remain at the preclinical discovery stage, PPI-1019 has advanced through Phase I and Phase II human clinical trials [4], establishing it as one of the most clinically validated molecules in its class.

Critical Procurement Risks When Substituting PPI-1019 (CAS 290828-45-4) with Alternative Aβ Inhibitors


Substitution among Aβ aggregation inhibitors carries substantial scientific and translational risk due to profound differences in molecular architecture, proteolytic stability, and clinical validation status. PPI-1019 incorporates three structural features—full D‑amino acid chirality, a single N‑terminal N‑methyl group, and C‑terminal amidation—that together determine its inhibitory potency, solubility profile, and resistance to enzymatic degradation [1]. Non‑methylated or L‑peptide analogs of similar sequence may exhibit insolubility, cytotoxicity, or rapid proteolysis in biological matrices, compromising experimental reproducibility [2]. Furthermore, most Aβ‑targeting peptides lack any clinical trial data, whereas PPI-1019 is one of only a handful of peptidic Aβ aggregation inhibitors to have completed Phase II human evaluation [3]. Generic substitution without verification of these differentiating properties may invalidate in vivo findings or derail translational development timelines.

PPI-1019 (CAS 290828-45-4) Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


In Vitro Aβ42 Aggregation Inhibition: PPI-1019 Demonstrates Potent IC50 in Thioflavin T Assay

PPI-1019 inhibits Aβ(1–42) aggregation with an IC50 of 1.6 μM in the thioflavin T fluorescence assay [1]. This potency falls within the low micromolar range characteristic of optimized N-methylated D-peptide β-sheet breakers. By comparison, a panel of structurally optimized N-methylated hexapeptide Aβ42 inhibitors (compounds 1–5) reported IC50 values ranging from 120 nM to 310 nM [2]. While PPI-1019 is a pentapeptide rather than a hexapeptide, its inhibitory activity is consistent with the class expectation for single N-methylated D-peptide inhibitors.

Alzheimer's disease β-amyloid aggregation Thioflavin T assay

Cellular Neuroprotection: PPI-1019 Reduces Aβ(1–42)-Induced Cytotoxicity in SH-SY5Y Neuroblastoma Cells

In SH-SY5Y human neuroblastoma cells exposed to 10 μM aggregated Aβ(1–42) for 24 hours, PPI-1019 attenuates cell death with an IC50 of 10 μM [1]. This functional assay confirms that the compound's aggregation inhibitory activity translates into meaningful cytoprotection in a disease-relevant neuronal cell model. The N-methylated peptide reduces cell toxicity at concentrations comparable to those effective in the thioflavin T aggregation assay .

neuroprotection SH-SY5Y cells cytotoxicity assay

Proteolytic Stability Enhancement: N-Methylated D-Peptides Exhibit Superior Resistance to Enzymatic Degradation

PPI-1019's all-D chirality and N-terminal N-methyl group confer substantial resistance to proteolytic degradation relative to non-methylated L-peptide analogs. Systematic in vitro ADMET studies of poly-N-methylated peptides demonstrate that N-methylation enhances proteolytic stability over non-methylated analogues [1]. Furthermore, the foundational structure–activity relationship study by Kokkoni et al. established that all-D chirality is required for optimal inhibitor activity, and that a single N-methyl group is both necessary and sufficient for inhibitory function [2]. Critically, the non-N-methylated analogues of the most active meptides were found to be insoluble and cytotoxic, underscoring the functional necessity of this modification [2].

proteolytic stability peptide drug design N-methylation

Clinical Development Advancement: PPI-1019 is Among the Few Peptidic Aβ Inhibitors to Complete Phase II Human Trials

PPI-1019 has completed Phase I and Phase II human clinical trials [1][2]. This clinical advancement distinguishes PPI-1019 from the overwhelming majority of Aβ‑targeting peptide inhibitors, which remain confined to preclinical discovery and optimization. Among methylated β‑sheet breaker peptides, PPI-1019 (designated 'Apan') is uniquely positioned as having undergone formal human safety and tolerability evaluation, with reported favorable safety profiles [3]. Other methylated β‑sheet breakers, including the KLVFF‑based meptides and SEN304 series, have demonstrated potent in vitro and in vivo preclinical activity but have not advanced to clinical evaluation [1].

clinical development Phase II trial Alzheimer's disease therapeutics

Blood-Brain Barrier Penetration: PPI-1019 Achieves Therapeutically Relevant Brain Exposure

PPI-1019 has been demonstrated to cross the blood-brain barrier (BBB) and reach the brain in quantities sufficient to block Aβ aggregation and potentially alter disease course [1][2]. In transgenic mouse models of Alzheimer's disease, treatment with PPI-1019 resulted in significantly increased Aβ levels in cerebrospinal fluid (CSF), indicating mobilization and clearance of brain Aβ deposits [2]. This CNS penetration profile is not uniformly observed across all Aβ‑targeting peptides or small molecules, many of which fail to achieve adequate brain exposure despite potent in vitro activity.

blood-brain barrier CNS drug delivery brain penetration

Aqueous Solubility Profile: PPI-1019 Exhibits Practical Solubility in DMSO for In Vitro Applications

PPI-1019 is soluble in DMSO at a concentration of 1 mg/mL (1.54 mM) with sonication recommended for dissolution [1]. This solubility enables preparation of concentrated stock solutions suitable for in vitro pharmacology and biochemical assays. By contrast, the non-N-methylated analogues of the most active meptide inhibitors identified in SAR optimization studies were reported to be insoluble [2], rendering them impractical for reproducible experimental use. The N-methylation and D‑amino acid composition of PPI-1019 contribute to its favorable solubility profile relative to non-methylated comparator peptides.

solubility formulation in vitro assay

Validated Research Applications for PPI-1019 (CAS 290828-45-4): Where This Compound Delivers Quantifiable Value


In Vitro Aβ Aggregation Inhibition Assays Requiring a Clinically Validated Reference Compound

PPI-1019 serves as an ideal reference inhibitor for thioflavin T fluorescence assays and other in vitro Aβ aggregation studies. Its established IC50 of 1.6 μM against Aβ(1–42) aggregation [1] provides a calibrated benchmark for evaluating novel aggregation inhibitors. Unlike many comparator peptides that lack clinical exposure, PPI-1019 offers the unique advantage of human safety data from Phase I/II trials [2], enabling investigators to contextualize their in vitro findings within a translational framework.

SH-SY5Y and PC12 Neuronal Cell-Based Neuroprotection Studies

For researchers investigating Aβ‑induced cytotoxicity in neuronal cell models, PPI-1019 provides a validated positive control with documented cytoprotective efficacy. The compound attenuates Aβ(1–42)-induced cell death in SH-SY5Y human neuroblastoma cells with an IC50 of 10 μM [3]. This functional activity confirms that aggregation inhibition translates to reduced neurotoxicity, making PPI-1019 suitable for benchmarking neuroprotective compounds in cell viability assays using MTT or related endpoints.

Structure–Activity Relationship (SAR) Studies of D-Peptide Aβ Aggregation Inhibitors

The all-D chirality and N-terminal N-methylation of PPI-1019 represent optimized design features established through systematic SAR analysis of meptide inhibitors [4]. Investigators synthesizing or evaluating novel Aβ‑targeting peptides can use PPI-1019 as a structural and functional comparator to assess the impact of chirality changes (L vs. D), N-methylation status, or side-chain modifications. The well-documented consequences of removing the N-methyl group—insolubility and cytotoxicity [4]—provide a clear reference point for assessing the viability of new chemical entities.

In Vivo Alzheimer's Disease Models Requiring CNS-Penetrant Aβ Modulators

PPI-1019 is one of the few peptidic Aβ aggregation inhibitors with documented blood-brain barrier penetration and functional brain exposure [5]. In transgenic mouse models of Alzheimer's disease, treatment with PPI-1019 increased CSF Aβ levels, consistent with mobilization and clearance of brain amyloid [5]. Researchers conducting in vivo AD studies can select PPI-1019 with confidence that CNS exposure has been demonstrated, a property not guaranteed across alternative Aβ‑targeting research compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PPI-1019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.